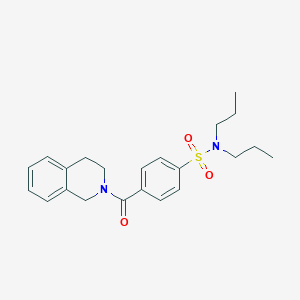

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N,N-dipropylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N,N-dipropylbenzenesulfonamide” is likely to be an organic compound based on its structure. It contains an isoquinoline group, which is a type of heterocyclic compound .

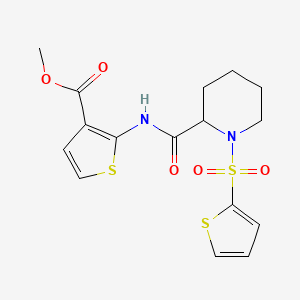

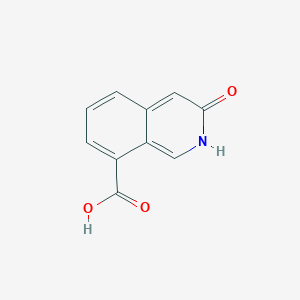

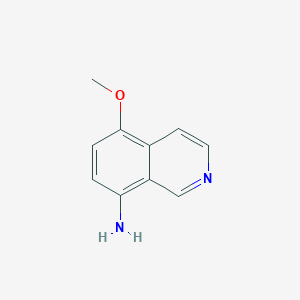

Molecular Structure Analysis

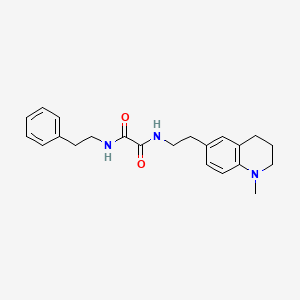

The molecular structure of this compound would be characterized by the presence of an isoquinoline ring, a carbonyl group (-C=O), and a dipropylbenzenesulfonamide group. The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the isoquinoline group, the carbonyl group, and the dipropylbenzenesulfonamide group. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its molecular weight, polarity, solubility, and stability .Aplicaciones Científicas De Investigación

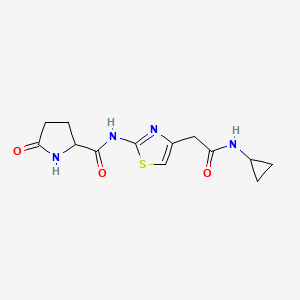

Inhibition of Human Carbonic Anhydrases

A study by Buemi et al. (2019) explored the structural properties of potent human carbonic anhydrase inhibitors, including those with a 4-(cycloalkylamino-1-carbonyl)benzenesulfonamide moiety. This research highlights the inhibition of human carbonic anhydrase II and VII isoforms, suggesting potential applications in therapeutic treatments (Buemi et al., 2019).

Molecular Interactions with Carbonic Anhydrases

Another study by Bruno et al. (2017) probed the molecular interactions between human carbonic anhydrases and a novel class of benzenesulfonamides, including 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzenesulfonamide. This work contributes to understanding how these compounds interact with carbonic anhydrases, particularly the brain-expressed hCA VII, emphasizing their potential as selective inhibitors (Bruno et al., 2017).

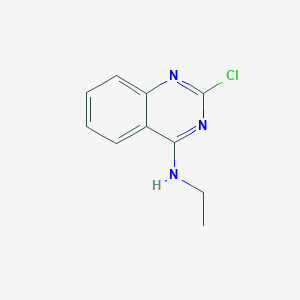

Structural Basis for Carbonic Anhydrase Interaction

The structural basis for the interaction between carbonic anhydrase and 1,2,3,4-tetrahydroisoquinolin-2-ylsulfonamides was examined by Mader et al. (2011). They revealed how isoquinolinesulfonamides inhibit human carbonic anhydrases and display selectivity toward therapeutically relevant isozymes. This research is significant for the future design of selective inhibitors for cancer-associated and neuronal carbonic anhydrases (Mader et al., 2011).

Rhodium-Catalyzed Cyanation

Chaitanya et al. (2013) described a rhodium-catalyzed cyanation of chelation-assisted C-H bonds using N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanating reagent. This method facilitated the synthesis of various benzonitrile derivatives and was applied in the formal synthesis of the isoquinoline alkaloid, menisporphine (Chaitanya et al., 2013).

Protein Kinase Inhibition

Hidaka et al. (1984) explored isoquinolinesulfonamides as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This study highlighted how altering the isoquinoline structure can lead to selective inhibition of specific protein kinases, offering insights into potential therapeutic applications (Hidaka et al., 1984).

Synthesis of Quinoline Derivatives

Rahman et al. (2014) synthesized a series of quinoline derivatives, exploring their potential as diuretic and antihypertensive agents. This research demonstrates the versatility of quinoline and benzenesulfonamide structures in the development of novel pharmaceutical compounds (Rahman et al., 2014).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N,N-dipropylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-3-14-24(15-4-2)28(26,27)21-11-9-19(10-12-21)22(25)23-16-13-18-7-5-6-8-20(18)17-23/h5-12H,3-4,13-17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNPFHJBRSBVSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2415929.png)

![N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2415933.png)

![Ethyl 4-[[2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2415935.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2415944.png)

![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2415945.png)